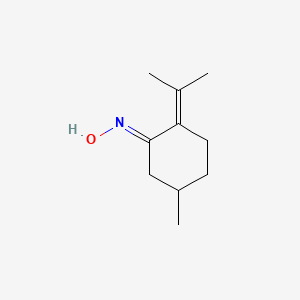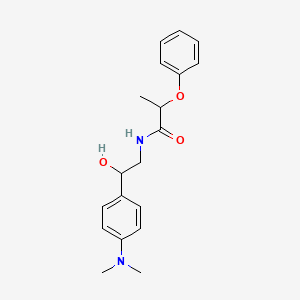![molecular formula C16H25N3O4S B2705630 N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea CAS No. 672950-39-9](/img/structure/B2705630.png)
N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea (abbreviated as NIPU) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It is a derivative of piperidine and is composed of an amide group, an isopropyl group, and a sulfonyl group. NIPU has been studied for its ability to interact with proteins, enzymes, and other biological molecules, and for its potential to be used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Urea-Based Herbicides and Environmental Impact
- Biological Responses to Phenylurea Herbicides : Research on phenylurea herbicides, such as diuron and linuron, has shown that they can cause adverse effects in non-target organisms like fish and amphibians at low concentrations. These studies suggest the importance of understanding the environmental impact and mode of action of urea-based compounds (Marlatt & Martyniuk, 2017).
Urea Derivatives in Medicinal Chemistry
- Sulfamide Derivatives in Medicinal Chemistry : The sulfamide functionality, closely related to urea derivatives, has been recognized for its potential to form electrostatic interactions with protein targets, indicating the versatility of urea-like compounds in drug development (Reitz et al., 2009).
Applications in Drug Design
- Ureas in Drug Design : Urea moieties play a crucial role in medicinal chemistry, enhancing the selectivity, stability, and pharmacokinetic profiles of lead molecules. This highlights the significance of urea and its derivatives in the development of new therapeutics (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
- Urea as a Hydrogen Carrier : Considering the increasing interest in sustainable energy sources, urea has been evaluated as a potential hydrogen carrier for fuel cells. Its attributes, such as non-toxicity, stability, and ease of transport and storage, alongside its availability, make urea a candidate for sustainable energy supply solutions (Rollinson et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea are the Matrix Metalloproteinases (MMPs), specifically MMP-9 and MMP-13 . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, which play a crucial role in various physiological processes such as tissue remodeling and wound healing .
Mode of Action
N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea acts as a potent inhibitor of MMP-9 and MMP-13 . It binds to these enzymes and inhibits their activity, thereby preventing the degradation of extracellular matrix proteins. This interaction results in the modulation of tissue remodeling and wound healing processes .
Biochemical Pathways
The inhibition of MMPs by N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea affects various biochemical pathways. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis . By inhibiting MMPs, this compound can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of N-isopropyl-N’-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea’s action primarily involve the modulation of tissue remodeling and wound healing processes. By inhibiting MMP-9 and MMP-13, this compound prevents the degradation of extracellular matrix proteins, thereby influencing the remodeling of tissues and the healing of wounds .
Eigenschaften
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-12(2)17-16(20)18-13-8-10-19(11-9-13)24(21,22)15-6-4-14(23-3)5-7-15/h4-7,12-13H,8-11H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWURQNFEYUVSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705550.png)

![8-(sec-butyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2705553.png)
![9-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2705554.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2705555.png)

![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2705562.png)

![1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2705565.png)
![5-ethyl-N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2705566.png)
![6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2705567.png)

